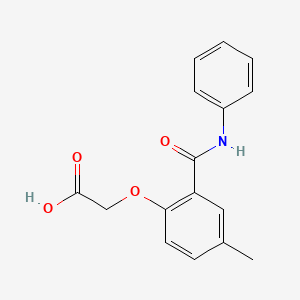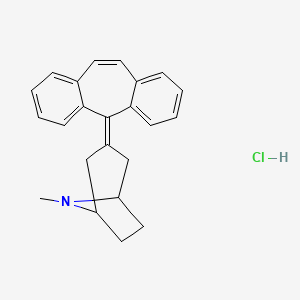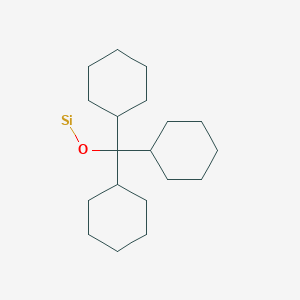
CID 22239736
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tricyclohexylmethoxy)silane is an organosilicon compound characterized by the presence of three cyclohexyl groups attached to a silicon atom via a methoxy group. This compound is part of the broader class of silanes, which are silicon-hydrogen compounds. Silanes are known for their versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Tricyclohexylmethoxy)silane typically involves the reaction of trichlorosilane with cyclohexanol in the presence of a base. The reaction proceeds as follows: [ \text{HSiCl}_3 + 3 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{HSi(OCH}_2\text{C}6\text{H}{11})_3 + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane.
Industrial Production Methods: In an industrial setting, the production of (Tricyclohexylmethoxy)silane can be scaled up using a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Tricyclohexylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydrosilanes, such as triethylsilane, are commonly used in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols or amines.
Substitution: Halosilanes or alkoxysilanes.
Wissenschaftliche Forschungsanwendungen
(Tricyclohexylmethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of (Tricyclohexylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules. This process is often catalyzed by transition metals, such as platinum or rhodium, which facilitate the formation of a silicon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethylsilane: Contains three ethyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Comparison:
Uniqueness: (Tricyclohexylmethoxy)silane is unique due to the presence of bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and stability.
Reactivity: Compared to trimethoxysilane, (Tricyclohexylmethoxy)silane exhibits different reactivity patterns due to the steric effects of the cyclohexyl groups.
Applications: While all these compounds are used in organic synthesis, (Tricyclohexylmethoxy)silane is particularly valuable in applications requiring bulky substituents for steric protection.
Eigenschaften
Molekularformel |
C19H33OSi |
|---|---|
Molekulargewicht |
305.5 g/mol |
InChI |
InChI=1S/C19H33OSi/c21-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI-Schlüssel |
YXDUJKTZYNMCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


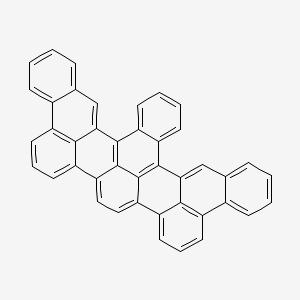
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

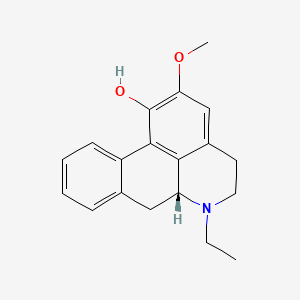
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
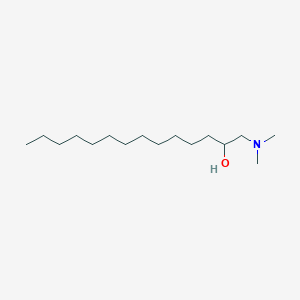
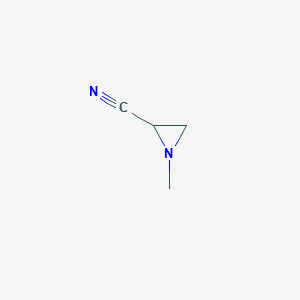
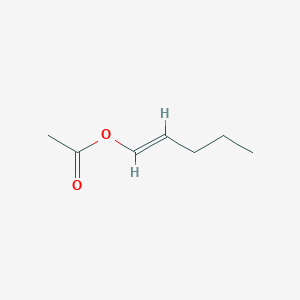
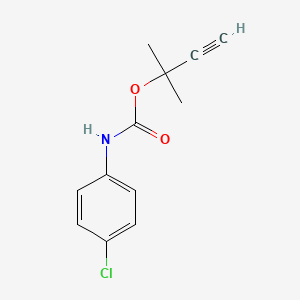
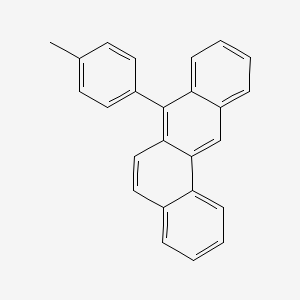
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
